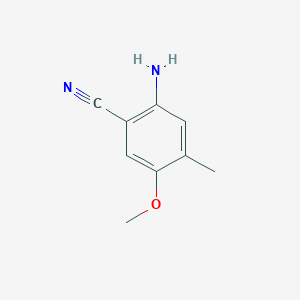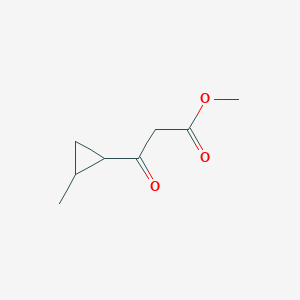
3-Bromo-8-hydrazinyl-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-8-hydrazinyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 8-bromo-1,5-naphthyridine as a starting material, which is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-8-hydrazinyl-1,5-naphthyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-8-hydrazinyl-1,5-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-8-hydrazinyl-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and viral infections.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound can be used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Bromo-8-hydrazinyl-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The bromine and hydrazine groups can interact with biological targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved would vary based on the specific derivative or application being studied .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-1,5-naphthyridine: Lacks the hydrazine group but shares the bromine substitution.
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: Contains a similar bromine substitution but differs in the saturation of the naphthyridine ring.
3-Bromo-8-chloro-1,5-naphthyridine: Contains both bromine and chlorine substitutions.
Uniqueness
The combination of these groups allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C8H7BrN4 |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
(7-bromo-1,5-naphthyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H7BrN4/c9-5-3-7-8(12-4-5)6(13-10)1-2-11-7/h1-4H,10H2,(H,11,13) |
Clave InChI |
IAKUQBSZFQHBBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C=C(C=NC2=C1NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)


![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)


![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)




